molecular formula C12H11F3N2O3 B2906482 3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1896333-22-4

3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2906482
CAS No.: 1896333-22-4
M. Wt: 288.226
InChI Key: XEDAIIFQUAAUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazoline derivative known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a trifluoromethyl group attached to the quinazoline core. The molecular formula is C11H9F3N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-trifluoromethylbenzoic acid and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinazoline core. This is achieved by heating the intermediate with a suitable dehydrating agent like phosphorus oxychloride (POCl3).

    Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide under basic conditions.

    Methylation: The final step involves the methylation of the quinazoline nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The quinazoline core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(2-Carboxyethyl)-1-methyl-7-(trifluoromethyl)quinazoline-2,4-dione.

    Reduction: 3-(2-Hydroxyethyl)-1-methyl-7-(trifluoromethyl)dihydroquinazoline-2,4-dione.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves:

Properties

IUPAC Name

3-(2-hydroxyethyl)-1-methyl-7-(trifluoromethyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-16-9-6-7(12(13,14)15)2-3-8(9)10(19)17(4-5-18)11(16)20/h2-3,6,18H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDAIIFQUAAUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)C(=O)N(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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